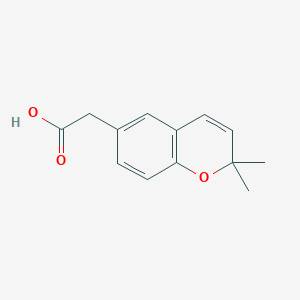
2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid
Overview
Description
2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid is a derivative of chromene, a heterocyclic compound characterized by a fused benzene and pyran ring. Chromenes are known for their presence in various natural products and have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of chromene derivatives, such as 2,2-dimethylchromans, can be achieved through the hydrogenation of 2,2-dimethyl-2H-chromenes in acetic acid solution using a 10% Pd-C catalyst . This method provides a pathway to synthesize a variety of chromene derivatives by altering the substitution pattern on the chromene core.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex, involving various functional groups attached to the chromene core. For instance, a new chromene compound isolated from Chroogomphus rutilus was characterized using 1D and 2D NMR spectroscopic methods, including 1H-1H COSY, HMQC, and HMBC . These techniques are crucial for determining the structure of chromene derivatives, including those with acetic acid moieties.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including acylation. The orientation in acylation reactions of 2,2-dimethyl-2H-chromenes has been studied, leading to the formation of acetylchromenes and formylchromenes . Additionally, demethylation and oxidation reactions can be used to modify the chromene core, as seen in the synthesis of 2,2-dimethyl-2H-chromene-6-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For example, the crystal structure of (2-methylphenoxy)acetic acid, a related compound, exhibits dimeric hydrogen bonding involving the carboxylate groups, which is further stabilized by C—H⋯O hydrogen bonding . These interactions can affect the compound's solubility, melting point, and other physical properties.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid and its derivatives have been extensively studied for their chemical synthesis and characterization. For instance, a study explored the synthesis of various chromene derivatives, including the formation of acetic acid 2R-(4,8-dimethylnona-3,7-dienyl)-8-hydroxy-2-methyl-2H-chromen-6-yl ester from the fruiting bodies of Chroogomphus rutilus (Luo et al., 2015). Other studies have reported on the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivatives, highlighting their antimicrobial activity (Čačić et al., 2006).
Pharmacological Potential
Several studies have examined the pharmacological potential of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid derivatives. For example, one study synthesized and characterized dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, highlighting its potential as a synthetic chromene derivative used in drugs, including anticancer drugs (Asheri et al., 2016).
Biological Activities
The biological activities of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid and its derivatives have also been a focus of research. A study reported the isolation of a new chromene from Piper aduncum, along with its DNA-damaging activity against mutant strains of Saccharomyces cerevisiae, indicating potential therapeutic applications (Baldoqui et al., 1999).
Safety And Hazards
The safety information available indicates that “2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid” is classified under the GHS07 hazard class . The hazard statements include H302, H312, and H332 , suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing it in a dry place and in a closed container .
properties
IUPAC Name |
2-(2,2-dimethylchromen-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2)6-5-10-7-9(8-12(14)15)3-4-11(10)16-13/h3-7H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKAHDCRKUMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677781 | |
| Record name | (2,2-Dimethyl-2H-1-benzopyran-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid | |
CAS RN |
16850-87-6 | |
| Record name | (2,2-Dimethyl-2H-1-benzopyran-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



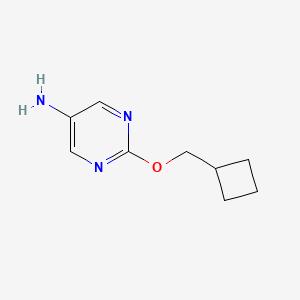
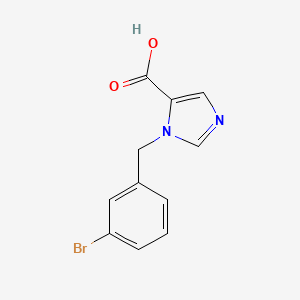
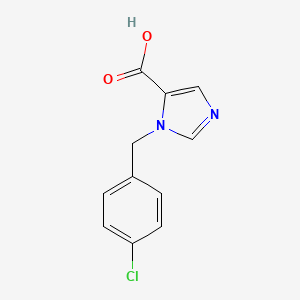
![[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B3032340.png)
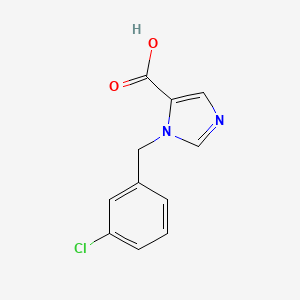
![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)
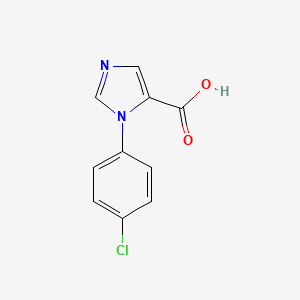
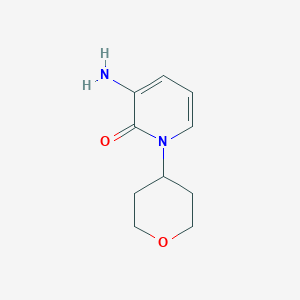
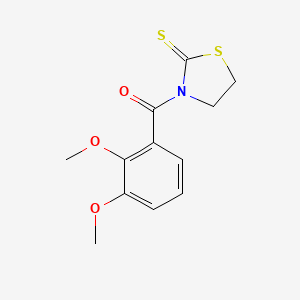
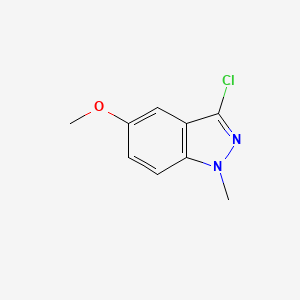
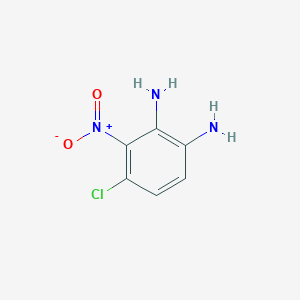
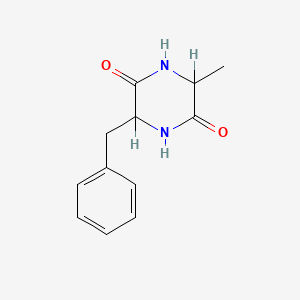
![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)